sec-Butyl hexanoate sec-Butyl hexanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC4019714
InChI: InChI=1S/C10H20O2/c1-4-6-7-8-10(11)12-9(3)5-2/h9H,4-8H2,1-3H3
SMILES: CCCCCC(=O)OC(C)CC
Molecular Formula: C10H20O2
Molecular Weight: 172.26 g/mol

sec-Butyl hexanoate

CAS No.:

Cat. No.: VC4019714

Molecular Formula: C10H20O2

Molecular Weight: 172.26 g/mol

* For research use only. Not for human or veterinary use.

sec-Butyl hexanoate -

Specification

Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
IUPAC Name butan-2-yl hexanoate
Standard InChI InChI=1S/C10H20O2/c1-4-6-7-8-10(11)12-9(3)5-2/h9H,4-8H2,1-3H3
Standard InChI Key XVTUSVZMEFPBMT-UHFFFAOYSA-N
SMILES CCCCCC(=O)OC(C)CC
Canonical SMILES CCCCCC(=O)OC(C)CC

Introduction

Structural and Chemical Identity of sec-Butyl Hexanoate

sec-Butyl hexanoate (IUPAC name: butan-2-yl hexanoate) is characterized by a branched alkyl chain at the ester’s alcohol moiety. Its molecular formula is C₁₀H₂₀O₂, with a molecular weight of 172.26 g/mol, identical to its linear counterpart . The sec-butyl group introduces steric effects that influence boiling points, solubility, and reactivity compared to straight-chain esters.

Stereochemical Considerations

The sec-butyl configuration (R/S enantiomers) may impart distinct olfactory characteristics. For linear butyl hexanoate, odor descriptors include fruity, pineapple-like, and waxy at 100% concentration . Branched isomers often exhibit modified volatility and aroma profiles due to altered molecular interactions.

Physicochemical Properties

While direct data for sec-butyl hexanoate is limited, extrapolation from linear butyl hexanoate and structurally similar sec-butyl esters provides foundational insights:

Propertysec-Butyl Hexanoate (Estimated)n-Butyl Hexanoate (Reference)
Boiling Point195–205°C208°C (lit.)
Density (25°C)0.855–0.870 g/mL0.866 g/mL (lit.)
Refractive Index1.412–1.4201.416
Flash Point75–85°C81°C (178°F)
LogP (Octanol-Water)3.5–3.93.81

The lower boiling point and density of the sec-isomer compared to the linear form arise from reduced molecular symmetry, which weakens London dispersion forces.

Synthesis and Production Methods

Acid-Catalyzed Esterification

The most viable route involves Fischer esterification between hexanoic acid and sec-butanol under acidic conditions. A patent detailing sec-butyl acetate synthesis (CN101486640A) offers a template :

  • Reaction Setup: Hexanoic acid and sec-butanol are combined with a catalytic acid (e.g., p-toluenesulfonic acid) in a reflux apparatus.

  • Azeotropic Removal of Water: Toluene or benzene may be added to facilitate water removal via Dean-Stark trap, shifting equilibrium toward ester formation.

  • Purification: Crude product is washed (NaHCO₃, brine), dried (MgSO₄), and distilled under reduced pressure.

Reaction Equation:
CH3(CH2)4COOH+CH3CH(OH)CH2CH3CH3(CH2)4COOCH(CH3)CH2CH3+H2O\text{CH}_3(\text{CH}_2)_4\text{COOH} + \text{CH}_3\text{CH}(\text{OH})\text{CH}_2\text{CH}_3 \rightleftharpoons \text{CH}_3(\text{CH}_2)_4\text{COOCH}(\text{CH}_3)\text{CH}_2\text{CH}_3 + \text{H}_2\text{O}

Catalytic Addition of Olefins

Adapting methods from sec-butyl acetate production , sec-butyl hexanoate could theoretically form via acid-catalyzed addition of C₄ olefins (e.g., 1-butene or 2-butene) to hexanoic acid:

  • Process Conditions: 70–150°C, 0.6–2 MPa pressure, using fixed-bed reactors with sulfonic acid resins.

  • Segmented Olefin Feeding: Staged introduction of olefins minimizes side reactions (e.g., oligomerization), enhancing yield .

Applications in Industry

Flavor and Fragrance

Linear butyl hexanoate is widely used in food additives (FEMA 2201) for imparting pineapple, apple, and butterscotch notes at ~10 ppm . The sec-isomer’s branched structure may modify these profiles, offering:

  • Enhanced Top Notes: Greater volatility could intensify initial aroma impact.

  • Novel Flavor Combinations: Potential use in premium spirits or tropical fruit blends.

Industrial Solvents and Lubricants

Esters like butyl hexanoate serve as low-viscosity solvents in coatings and synthetic lubricants . The sec-isomer’s lower melting point (estimated −70°C) might improve performance in subzero environments.

Challenges and Future Directions

  • Stereoselective Synthesis: Developing enantioselective catalysts to produce pure R or S forms for specialized applications.

  • Thermodynamic Data Gaps: Experimental determination of vapor-liquid equilibria and phase diagrams for separation optimization.

  • Biosynthetic Routes: Engineering microbial pathways (e.g., esterase-mediated reactions) for sustainable production.

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